(3-Chloro-4-(3-(4-ethylpiperazin-1-yl)propoxy)phenyl)boronic acid
Overview
Description
(3-Chloro-4-(3-(4-ethylpiperazin-1-yl)propoxy)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a chloro group and a propoxy chain linked to an ethylpiperazine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-(3-(4-ethylpiperazin-1-yl)propoxy)phenyl)boronic acid typically involves multiple steps. One common route includes the following steps:
Formation of the Propoxy Chain: The initial step involves the reaction of 3-chloro-4-hydroxyphenylboronic acid with 1-bromo-3-chloropropane under basic conditions to form the propoxy chain.
Introduction of the Piperazine Moiety: The intermediate product is then reacted with 4-ethylpiperazine in the presence of a suitable base, such as potassium carbonate, to introduce the piperazine moiety.
Final Product Formation: The final step involves purification and isolation of the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-4-(3-(4-ethylpiperazin-1-yl)propoxy)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while substitution reactions can produce various substituted phenyl derivatives .
Scientific Research Applications
(3-Chloro-4-(3-(4-ethylpiperazin-1-yl)propoxy)phenyl)boronic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the development of advanced materials, such as polymers and catalysts
Mechanism of Action
The mechanism of action of (3-Chloro-4-(3-(4-ethylpiperazin-1-yl)propoxy)phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is crucial for its biological activity. This interaction can inhibit enzymes or disrupt cellular processes, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the chloro and piperazine substituents, making it less complex.
4-Chlorophenylboronic Acid: Similar structure but without the propoxy and piperazine groups.
(3-Chloro-4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)boronic acid: Similar but with a methyl group instead of an ethyl group on the piperazine ring
Uniqueness
The unique combination of the chloro, propoxy, and ethylpiperazine groups in (3-Chloro-4-(3-(4-ethylpiperazin-1-yl)propoxy)phenyl)boronic acid imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
[3-chloro-4-[3-(4-ethylpiperazin-1-yl)propoxy]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BClN2O3/c1-2-18-7-9-19(10-8-18)6-3-11-22-15-5-4-13(16(20)21)12-14(15)17/h4-5,12,20-21H,2-3,6-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUOCNXSDYLPEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCCN2CCN(CC2)CC)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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